REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=O)=[CH:4][CH:3]=1.CC([NH2:18])(C)CO.C1(C)C(C)=CC=CC=1.[NH2-].[Li+]>>[NH2:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]2[O:8][CH2:9][CH2:10][N:18]=2)=[CH:4][CH:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C(=O)OCC)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CO)(C)N
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
[NH2-].[Li+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated at the reflux temperature for 50 hr
|
Duration
|
50 h
|
Type
|
CUSTOM
|
Details
|
The alcohol and water liberated was collected in a Dean-Stark trap
|
Type
|
CUSTOM
|
Details
|
providing indication when the reaction
|
Type
|
CUSTOM
|
Details
|
The xylene solvent was removed
|
Type
|
ADDITION
|
Details
|
the viscous liquid was added to water
|
Type
|
CUSTOM
|
Details
|
to precipitate the product
|
Type
|
CUSTOM
|
Details
|
After drying
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)C=1OCCN1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |